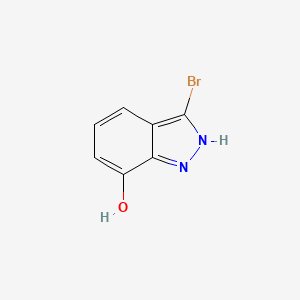

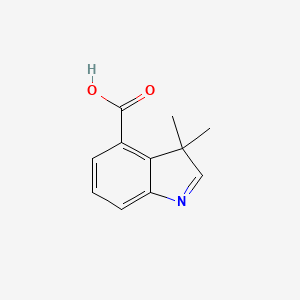

3-Bromo-1H-indazol-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indazoles, the class of compounds to which “3-Bromo-1H-indazol-7-ol” belongs, has been extensively studied. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

Research on indazole derivatives, including those structurally related to 3-Bromo-1H-indazol-7-ol, has provided insights into their crystal and molecular structures, facilitating the development of compounds with potential biological activities. The study by Cabildo et al. (2011) on the crystal and molecular structure of nitroindazoles highlights the significance of intermolecular interactions, which could influence the biological activity of these compounds (Cabildo et al., 2011).

Biological Activities

Indazole derivatives have shown promising biological activities, including α-glucosidase inhibition and antioxidant properties. Mphahlele et al. (2020) evaluated a series of indazole derivatives for their inhibitory effects against α-glucosidase activity and their antioxidant potential, revealing significant to moderate inhibition and suggesting potential applications in managing diabetes and oxidative stress-related conditions (Mphahlele et al., 2020).

Synthetic Applications

The synthesis of indazole derivatives, including 3-Bromo-1H-indazol-7-ol, has been the focus of various studies to enhance their accessibility for further research and potential therapeutic applications. For instance, Wang et al. (2015) described an efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives via Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions, demonstrating the versatility of indazole compounds in synthetic chemistry (Wang et al., 2015).

Novel Synthetic Protocols

New synthetic methodologies have been developed to facilitate the bromination and further functionalization of indazole derivatives. Ying et al. (2022) presented an ultrasound-assisted bromination protocol for indazoles, offering an efficient route to 3-bromide products that can serve as precursors for further drug synthesis (Ying et al., 2022).

Catalysis and Chemical Transformations

The development of catalysts for the preparation of indazole derivatives has also been a subject of research. Tayebee et al. (2015) reported on a Bronsted acidic ionic liquid that was utilized as an efficient catalyst for the preparation of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives, illustrating the role of catalysis in enhancing the chemical transformations of indazole derivatives (Tayebee et al., 2015).

Mécanisme D'action

Target of Action

Indazole-containing compounds, which include 3-bromo-1h-indazol-7-ol, have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that 3-Bromo-1H-indazol-7-ol may interact with its targets to inhibit cell growth and induce cell cycle arrest.

Biochemical Pathways

The synthesis of indazoles often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of c–n and n–n bonds . These processes could potentially affect various biochemical pathways and their downstream effects.

Result of Action

As mentioned earlier, indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines . This suggests that 3-Bromo-1H-indazol-7-ol may have similar effects.

Propriétés

IUPAC Name |

3-bromo-2H-indazol-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTLRSTWPNIZLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-indazol-7-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11bS)-N-Benzhydryl-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6591821.png)

![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)

![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)